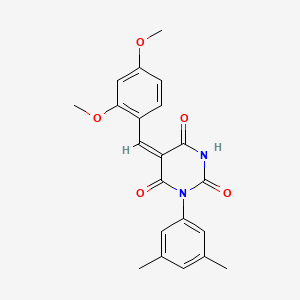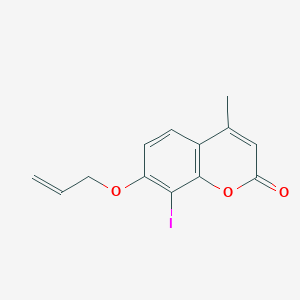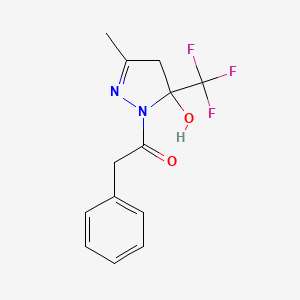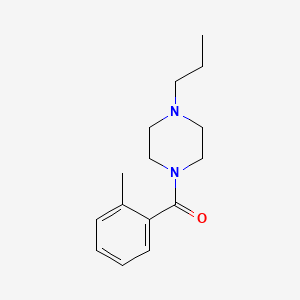![molecular formula C12H12N4O4S B4934034 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide, also known as NSC-707545, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. NSC-707545 is a furamide derivative that was initially identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the proteasome.
Mechanism of Action
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide inhibits the proteasome, which is a complex of enzymes responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the turnover of proteins involved in various cellular processes. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to test its safety and efficacy in clinical trials. If N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer treatments. Finally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide could be modified to target specific types of cancer or to overcome resistance to chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide involves the reaction of 4-nitrophenylsulfonyl chloride with 2-furamide in the presence of diaminomethyleneamine. The resulting compound is then reduced to the diamine derivative using sodium dithionite. The diamine derivative is then treated with trifluoroacetic acid to yield N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide.
Scientific Research Applications
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell death through the inhibition of the proteasome. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-12(14)16-21(18,19)9-5-3-8(4-6-9)15-11(17)10-2-1-7-20-10/h1-7H,(H,15,17)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGJZRJCZALBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)



![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)